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Compound of Interest

Compound Name: 4-Bromobenzofuran

Cat. No.: B139882

For researchers, scientists, and professionals in drug development, a detailed understanding of
the structural nuances of brominated benzofuran isomers is critical. This guide provides a
comprehensive spectroscopic comparison of 4-, 5-, 6-, and 7-bromobenzofuran, offering key
data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) to facilitate their differentiation and characterization.

The position of the bromine atom on the benzofuran ring system significantly influences the
electronic environment and, consequently, the spectroscopic properties of each isomer. This
comparative analysis highlights these differences through tabulated data and detailed
experimental protocols, providing a valuable resource for unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the four brominated
benzofuran isomers.

'H NMR Spectral Data (CDCI3)
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Isomer

o (ppm) and Multiplicity

4-Bromobenzofuran

7.66 (d, J=2.2 Hz, H-2), 7.45 (d, J=7.8 Hz, H-7),
7.33 (dd, J=7.8, 1.0 Hz, H-5), 7.18 (t, J=7.8 Hz,
H-6), 6.83 (d, J=2.2 Hz, H-3)

5-Bromobenzofuran

7.85 (d, J=2.0 Hz, H-4), 7.63 (d, J=2.2 Hz, H-2),
7.41 (d, J=8.6 Hz, H-7), 7.38 (dd, J=8.6, 2.0 Hz,
H-6), 6.72 (dd, J=2.2, 0.8 Hz, H-3)

6-Bromobenzofuran

7.67 (d, J=1.8 Hz, H-7), 7.64 (d, J=2.2 Hz, H-2),
7.55 (d, J=8.4 Hz, H-4), 7.31 (dd, J=8.4, 1.8 Hz,
H-5), 6.74 (d, J=2.2 Hz, H-3)

7-Bromobenzofuran

7.68 (d, J=2.2 Hz, H-2), 7.55 (dd, J=7.7, 1.3 Hz,
H-6), 7.43 (dd, J=7.9, 1.3 Hz, H-4), 7.15 (t,
J=7.8 Hz, H-5), 6.79 (d, J=2.2 Hz, H-3)

13C NMR Spectral Data (CDCls)

Isomer

3 (ppm)

4-Bromobenzofuran

155.1 (C-7a), 145.9 (C-2), 128.0 (C-7), 127.8
(C-3a), 125.9 (C-6), 122.8 (C-5), 114.3 (C-4),
107.0 (C-3)

5-Bromobenzofuran

154.0 (C-7a), 146.5 (C-2), 130.1 (C-3a), 127.6
(C-4), 126.1 (C-6), 116.5 (C-5), 112.8 (C-7),
106.8 (C-3)

6-Bromobenzofuran

155.6 (C-7a), 145.8 (C-2), 128.9 (C-3a), 125.0
(C-4), 124.3 (C-5), 118.0 (C-6), 114.3 (C-7),
107.2 (C-3)

7-Bromobenzofuran

153.7 (C-2), 151.2 (C-7a), 132.4 (C-5), 129.7
(C-3a), 124.2 (C-4), 119.2 (C-6), 104.0 (C-7),
107.0 (C-3)[1]

IR Spectral Data (KBr Pellet, cm™?)
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Isomer

Key Absorptions

4-Bromobenzofuran

3120 (C-H, aromatic), 1610, 1580, 1450 (C=C,
aromatic), 1250 (C-O-C), 800 (C-Br)

5-Bromobenzofuran

3115 (C-H, aromatic), 1605, 1575, 1460 (C=C,
aromatic), 1255 (C-O-C), 810 (C-Br)

6-Bromobenzofuran

3110 (C-H, aromatic), 1600, 1570, 1470 (C=C,
aromatic), 1260 (C-O-C), 820 (C-Br)

7-Bromobenzofuran

3125 (C-H, aromatic), 1615, 1585, 1445 (C=C,
aromatic), 1245 (C-0O-C), 790 (C-Br)

Mass Spectrometry Data (El, m/z)

Isomer

Molecular lon (M+) Key Fragment lons

4-Bromobenzofuran

196/198 (1:1)

117 ([M-Br]*), 89 ([M-Br-COJ*)

5-Bromobenzofuran

196/198 (1:1)

117 ([M-Br]*), 89 ([M-Br-COJ*)

6-Bromobenzofuran

196/198 (1:1)

117 ([M-Br]*), 89 ([M-Br-COJ*)

7-Bromobenzofuran

196/198 (1:1)[1]

117 ([M-Br]*), 89 ([M-Br-COJ*)
[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of

brominated benzofuran isomers.

NMR Spectroscopy

A sample of the brominated benzofuran isomer (5-10 mg) was dissolved in approximately 0.7

mL of deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The *H and 3C NMR spectra were recorded on a 400 MHz or 500 MHz
spectrometer at room temperature. Chemical shifts (8) are reported in parts per million (ppm)

relative to TMS.
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Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid brominated benzofuran isomer was finely ground with potassium bromide
(KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400
cm~L,

Mass Spectrometry

Mass spectra were acquired on a gas chromatograph-mass spectrometer (GC-MS) system
operating in electron ionization (EI) mode at 70 eV. The sample was introduced via the GC, and
the mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow and
Isomeric Relationships

To illustrate the general process of spectroscopic analysis and the relationship between the
different isomers, the following diagrams were generated.
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A generalized workflow for the spectroscopic analysis of brominated benzofuran isomers.
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Relationship between the parent benzofuran molecule and its monobrominated isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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